4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, phenyl, and pyrrolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with 4-chloro-3-methylphenoxyethyl chloride in the presence of a base.
Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, where the intermediate product reacts with 2-ethoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler compound with a similar phenoxy structure.
2-ethylhexyl (4-chloro-2-methylphenoxy)acetate: Another compound with a related phenoxy structure but different functional groups.
Uniqueness
4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: is unique due to its combination of benzodiazole, phenyl, and pyrrolidinone structures, which confer specific chemical and biological properties not found in simpler related compounds.
Properties
Molecular Formula |
C28H28ClN3O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O3/c1-3-34-26-11-7-6-10-25(26)32-18-20(17-27(32)33)28-30-23-8-4-5-9-24(23)31(28)14-15-35-21-12-13-22(29)19(2)16-21/h4-13,16,20H,3,14-15,17-18H2,1-2H3 |
InChI Key |
GQRPBHLWBSIFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC(=C(C=C5)Cl)C |
Origin of Product |
United States |
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